molecular formula C23H30N2O7 B10887091 [4-(4-Hydroxy-3,5-dimethoxybenzyl)piperazin-1-yl](3,4,5-trimethoxyphenyl)methanone

[4-(4-Hydroxy-3,5-dimethoxybenzyl)piperazin-1-yl](3,4,5-trimethoxyphenyl)methanone

Cat. No.: B10887091
M. Wt: 446.5 g/mol
InChI Key: ZDZKQJATQYJLCP-UHFFFAOYSA-N
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Description

4-(4-Hydroxy-3,5-dimethoxybenzyl)piperazin-1-ylmethanone: is a complex organic compound that features a piperazine ring substituted with hydroxy and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Hydroxy-3,5-dimethoxybenzyl)piperazin-1-ylmethanone typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution Reactions: The piperazine ring is then substituted with hydroxy and methoxybenzyl groups through nucleophilic substitution reactions.

    Coupling Reaction: The final step involves coupling the substituted piperazine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the specific reaction conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

    Materials Science: It can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.

Biology and Medicine:

    Drug Development: The compound’s structure allows it to interact with various biological targets, making it a potential candidate for drug development, particularly in the treatment of neurological disorders.

    Biochemical Research: It can be used as a probe to study enzyme mechanisms and receptor interactions.

Industry:

    Pharmaceuticals: The compound can be used as an intermediate in the synthesis of more complex pharmaceutical agents.

    Agrochemicals: It may be used in the development of new agrochemicals with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 4-(4-Hydroxy-3,5-dimethoxybenzyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

  • 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
  • Ethyl acetoacetate
  • N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide

Comparison:

  • Structural Differences: While these compounds share some structural similarities, such as the presence of aromatic rings and functional groups, they differ in their specific substituents and overall structure.
  • Unique Properties: 4-(4-Hydroxy-3,5-dimethoxybenzyl)piperazin-1-ylmethanone is unique due to its combination of hydroxy and methoxy groups on the piperazine ring, which can influence its reactivity and interactions with biological targets.
  • Applications: Each compound has distinct applications based on its structure. For example, ethyl acetoacetate is widely used in organic synthesis, while N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide is known for its high affinity for dopamine receptors.

Properties

Molecular Formula

C23H30N2O7

Molecular Weight

446.5 g/mol

IUPAC Name

[4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C23H30N2O7/c1-28-17-10-15(11-18(29-2)21(17)26)14-24-6-8-25(9-7-24)23(27)16-12-19(30-3)22(32-5)20(13-16)31-4/h10-13,26H,6-9,14H2,1-5H3

InChI Key

ZDZKQJATQYJLCP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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